Chemical properties of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride
Chemical properties of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride , a critical intermediate in medicinal chemistry.
CAS Registry Number: 528861-51-0 (HCl Salt) | Free Base CAS: 880805-52-7 Chemical Formula: C₁₈H₂₂ClNO₂ (HCl salt) | Molecular Weight: 319.83 g/mol
Executive Summary
4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a bifunctional pharmacophore scaffold characterized by a piperidine ring ether-linked to a benzyloxy-substituted phenyl group . It serves as a high-value intermediate in the synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors and G-Protein Coupled Receptor (GPCR) modulators . Its chemical utility lies in the orthogonal reactivity of its secondary amine (amenable to rapid diversification) and the metabolic stability of the diaryl ether-like motif.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct domains:
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The Piperidine Head: A secondary amine providing basicity and a handle for further functionalization (alkylation, amination, urea formation).
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The Ether Linker: A 4-phenoxy linkage that positions the aromatic rings in a specific spatial configuration, critical for binding in hydrophobic pockets (e.g., the FAD-binding domain of LSD1).
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The Benzyloxy Tail: A hydrophobic capping group that can be removed (debenzylation) to reveal a phenol for further extension or left intact to engage in
-stacking interactions.
Key Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
| Melting Point | Typically >200°C (decomposition characteristic of HCl salts) |
| pKa (Calc.) | ~9.8 (Piperidine NH), making it protonated at physiological pH |
| H-Bond Donors | 2 (NH, HCl) |
| H-Bond Acceptors | 2 (Ether Oxygens) |
Synthetic Methodology
The synthesis of this compound requires precise control over ether formation to avoid elimination side reactions. The most robust route utilizes a Mitsunobu coupling or a Nucleophilic Aromatic Substitution (S_NAr) approach, followed by acid-mediated deprotection.
Synthesis Protocol (Preferred Route)
Reaction Type: Mitsunobu Coupling & Boc-Deprotection
Step 1: Ether Formation
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Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-Benzyloxyphenol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).
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Mechanism: Activation of the piperidine hydroxyl group by PPh₃-DIAD facilitates nucleophilic attack by the phenol, inverting the stereochemistry (if chiral) or simply forming the ether bond.
Step 2: Deprotection & Salt Formation
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Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
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Conditions: RT, 1–2 hours.
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Workup: Concentration under reduced pressure, followed by trituration with diethyl ether to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.
Caption: Figure 1. Convergent synthesis pathway via Mitsunobu coupling followed by acid-mediated Boc-deprotection.
Applications in Drug Discovery[2][8][9][10]
LSD1 (KDM1A) Inhibition
This scaffold is a validated "warhead" carrier for inhibitors of Lysine Specific Demethylase 1 (LSD1) , an epigenetic enzyme overexpressed in various cancers (e.g., AML, Small Cell Lung Cancer).
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Mechanism: The piperidine nitrogen mimics the lysine side chain of the histone H3 tail.
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Binding: The benzyloxyphenoxy moiety occupies the large hydrophobic substrate-binding pocket near the FAD cofactor.
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Reference: Research indicates that 4-(4-benzyloxy)phenoxypiperidine derivatives exhibit reversible inhibitory activity against LSD1, suppressing cancer cell migration (e.g., HCT-116, A549) [1].[1]
GPCR Ligand Design
The 4-substituted piperidine architecture is a "privileged structure" in neuropharmacology.
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Dopamine/Serotonin Receptors: The distance between the basic nitrogen and the aromatic ring (~5.5 Å) is ideal for binding to aspartate residues in the transmembrane helices of GPCRs (e.g., D2, 5-HT2A).
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Modularity: The secondary amine allows for the rapid attachment of "left-hand side" diversity elements (e.g., heteroaryl ureas, amides) to tune selectivity.
Biological Signaling Context
The following diagram details how this scaffold integrates into the LSD1 signaling blockade.
Caption: Figure 2. Mechanism of Action: Inhibition of LSD1-mediated histone demethylation, leading to suppression of oncogenic pathways.
Safety & Handling Protocol
Signal Word: WARNING
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.[2]
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.[3]
References
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Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. (2018).[1]
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4-(4-Benzylphenoxy)piperidine hydrochloride Product Data. BenchChem.
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. (2025).
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4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride Safety Data. Chem-Impex.
Sources
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
